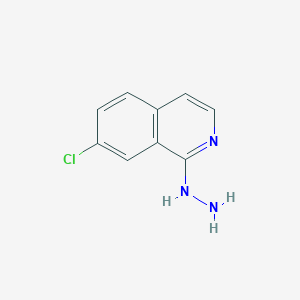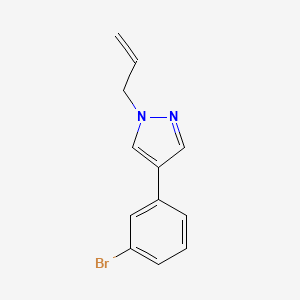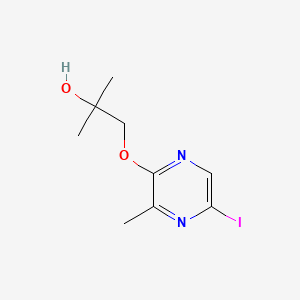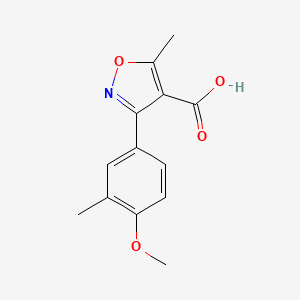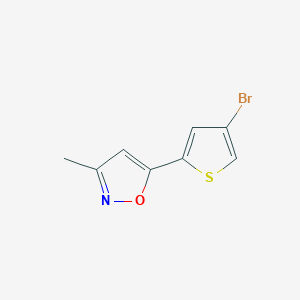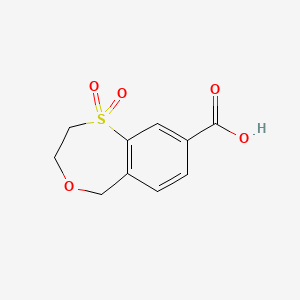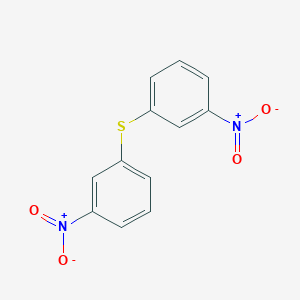
Bis(3-nitrophenyl)sulfane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(3-nitrophenyl)sulfane is an organic compound that belongs to the class of sulfones It is characterized by the presence of two 3-nitrophenyl groups attached to a sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-nitrophenyl)sulfane typically involves the sulfonation of nitrobenzene. One efficient method for this process uses sulfur trioxide (SO3) as the sulfonating agent in a microreactor. This method is conducted under solvent-free conditions, which enhances the reaction efficiency and safety. The reaction conditions include a high molar ratio of SO3 to nitrobenzene, optimized reaction temperature, and controlled liquid hourly space velocity (LHSV). Under these conditions, a high yield of the desired product can be achieved .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The use of continuous flow reactors and microreactor technology is common to ensure high efficiency and safety. The process involves the careful control of reaction parameters to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(3-nitrophenyl)sulfane undergoes various chemical reactions, including:
Oxidation: This reaction can convert the sulfane group to a sulfone group.
Reduction: The nitro groups can be reduced to amino groups under suitable conditions.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as tin(II) chloride (SnCl2) and iron (Fe) in acidic conditions are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Bis(3-nitrophenyl)sulfone.
Reduction: Bis(3-aminophenyl)sulfane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Bis(3-nitrophenyl)sulfane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antibacterial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other fine chemicals.
Wirkmechanismus
The mechanism of action of Bis(3-nitrophenyl)sulfane involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the sulfane group can act as a nucleophile or electrophile depending on the reaction conditions. These interactions can lead to the formation of various products with different biological and chemical properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(4-nitrophenyl)sulfane
- Bis(2-nitrophenyl)sulfane
- Bis(3-aminophenyl)sulfane
- Bis(4-aminophenyl)sulfane
Uniqueness
Bis(3-nitrophenyl)sulfane is unique due to the position of the nitro groups on the phenyl rings, which influences its reactivity and the types of reactions it can undergo. This positional difference can lead to variations in the chemical and biological properties compared to its isomers .
Eigenschaften
Molekularformel |
C12H8N2O4S |
|---|---|
Molekulargewicht |
276.27 g/mol |
IUPAC-Name |
1-nitro-3-(3-nitrophenyl)sulfanylbenzene |
InChI |
InChI=1S/C12H8N2O4S/c15-13(16)9-3-1-5-11(7-9)19-12-6-2-4-10(8-12)14(17)18/h1-8H |
InChI-Schlüssel |
AVOZVDDLYAZFTA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)SC2=CC=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


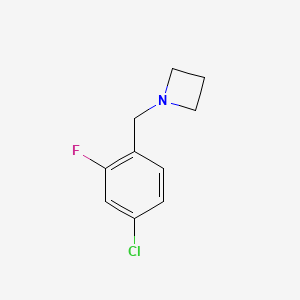

![2-Azabicyclo[3.2.1]octan-3-one](/img/structure/B13683013.png)
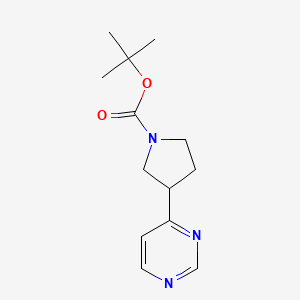
![2-(2-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B13683035.png)
